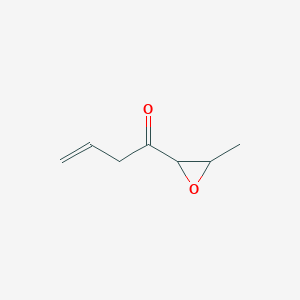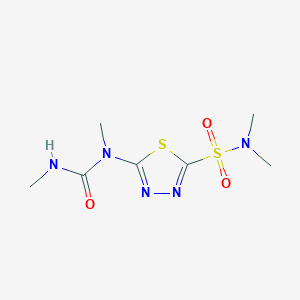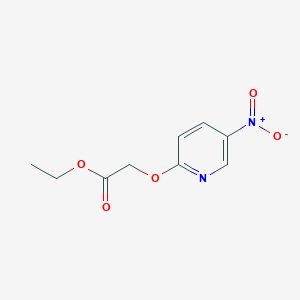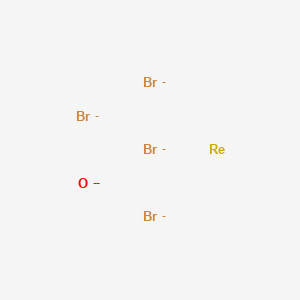
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:
Protection of the amino groups: The amino groups of L-2,3-diaminopropanol are protected using tert-butyloxycarbonyl and benzyloxycarbonyl groups. This is achieved by reacting L-2,3-diaminopropanol with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the BOC and CBZ protecting groups is a common reaction, typically achieved using acidic or hydrogenolytic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for CBZ deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield L-2,3-diaminopropanol, while substitution reactions yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the BOC and CBZ groups protect the amino groups during chain elongation.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mecanismo De Acción
The mechanism of action of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol primarily involves its role as a protecting group in peptide synthesis. The BOC and CBZ groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. The deprotection process, which removes these groups, is a critical step in the synthesis of the final peptide product.
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-tert-Butyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropanol: This compound also contains protecting groups but uses fluorenylmethyloxycarbonyl (FMOC) instead of CBZ.
N-alpha-tert-Butyloxycarbonyl-N-beta-(bromoacetyl)-L-2,3-diaminopropanol: This compound uses bromoacetyl as a protecting group.
Uniqueness
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is unique due to the combination of BOC and CBZ protecting groups, which provide distinct advantages in terms of stability and ease of removal. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C23H28N2O5 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)25-15(13-26)12-24-21(27)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |
Clave InChI |
USLLMVHNFXOLDB-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)





